molecular formula C20H25N3O3S B5587300 4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide

4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide

Cat. No. B5587300
M. Wt: 387.5 g/mol
InChI Key: GPEAABITICTPKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the formation of substituted benzamide/benzene sulfonamides through various chemical reactions. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents demonstrates the complexity and versatility of sulfonamide synthesis processes (Gangapuram & Redda, 2009). These methods can potentially be adapted for synthesizing 4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide, emphasizing reductions and substitutions as key steps.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds often features significant interactions that influence their stability and reactivity. For example, the crystal structure of certain sulfonamide derivatives reveals hydrogen bonding and π-π stacking interactions, which are crucial for understanding the molecular configuration and stability of these compounds (Antony et al., 2019). These structural insights are essential for the detailed analysis of 4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide.

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, leading to diverse biological and chemical properties. For instance, novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines result in the competitive formation of thiadiazoles, oxathiazoles, and acrylamidines, showcasing the chemical versatility of sulfonamide-based compounds (Tornus, Schaumann*, & Adiwidjaja, 1996). This reactivity can be considered when exploring the chemical properties of 4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including melting points, solubility, and crystal structures, are critical for their application in various fields. For example, the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides highlight the importance of understanding these properties for potential biological applications (Saeed et al., 2015). Analyzing the physical properties of 4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide is essential for assessing its usability and behavior in different environments.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a drug, the mechanism of action would refer to how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This would likely involve further studies on its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-22(2)27(25,26)19-11-7-17(8-12-19)20(24)21-18-9-5-16(6-10-18)15-23-13-3-4-14-23/h5-12H,3-4,13-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEAABITICTPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylsulfamoyl-N-(4-pyrrolidin-1-ylmethyl-phenyl)-benzamide

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